molecular formula C40H49ClN2O9 B12752636 Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate CAS No. 23941-05-1

Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate

Cat. No.: B12752636
CAS No.: 23941-05-1
M. Wt: 737.3 g/mol
InChI Key: OLZKMUYHSSQXMV-SPIKMXEPSA-N
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Description

Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl, benzyl, and chlorophenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process may include:

    Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then substituted with tert-butyl, benzyl, and chlorophenyl groups using appropriate reagents and catalysts. For example, tert-butyl chloride, benzyl chloride, and p-chlorobenzyl chloride can be used in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, various halides, and solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can be compared with other piperazine derivatives, such as:
    • Piperazine, 1-benzyl-4-(4-chlorophenyl)-
    • Piperazine, 1-(tert-butyl)-4-(4-chlorobenzyl)-
    • Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(p-chlorophenyl)butyl)-

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

23941-05-1

Molecular Formula

C40H49ClN2O9

Molecular Weight

737.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[(4-tert-butylphenyl)methyl]-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine

InChI

InChI=1S/C32H41ClN2O.2C4H4O4/c1-32(2,3)29-15-11-26(12-16-29)25-35-22-20-34(21-23-35)19-7-8-24-36-31(27-9-5-4-6-10-27)28-13-17-30(33)18-14-28;2*5-3(6)1-2-4(7)8/h4-6,9-18,31H,7-8,19-25H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

OLZKMUYHSSQXMV-SPIKMXEPSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4)(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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